1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate

Description

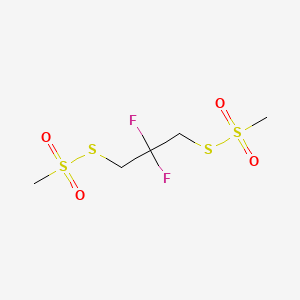

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate (CAS: 1391052-77-9) is a bifunctional methanethiosulfonate (MTS) cross-linker with a fluorinated hydrocarbon backbone. Structurally, it consists of two methanethiosulfonate groups connected via a 1,3-propanediyl linker containing two fluorine atoms at the central carbon (2,2-difluoro substitution) . This fluorination introduces steric and electronic effects that differentiate it from non-fluorinated analogs. The compound is primarily used in biochemical research to covalently link cysteine residues in proteins or peptides, enabling studies of protein-protein interactions, conformational changes, and oligomerization states. It is commercially available through suppliers such as Toronto Research Chemicals (TRC) and Hangzhou J&H Chemical .

Properties

IUPAC Name |

2,2-difluoro-1,3-bis(methylsulfonylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O4S4/c1-14(8,9)12-3-5(6,7)4-13-15(2,10)11/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEXCEGWZMGZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(CSS(=O)(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-77-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate typically involves the reaction of 2,2-difluoropropane-1,3-diol with methanethiosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the sulfonate groups to thiol groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methanethiosulfonate groups, leading to the formation of various derivatives. Typical reagents include nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while nucleophilic substitution with amines produces sulfonamide derivatives.

Scientific Research Applications

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate has several scientific research applications:

Biology: This compound is employed in the study of protein modification and labeling due to its ability to react with thiol groups in proteins.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.

Mechanism of Action

The mechanism of action of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate involves its reactivity with thiol groups in proteins and other biomolecules. The methanethiosulfonate groups can form covalent bonds with thiol groups, leading to the modification of protein structure and function. This reactivity is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Bismethanethiosulfonate Cross-Linkers

The following table compares 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate with structurally related MTS cross-linkers, emphasizing differences in linker length, cross-linking span, and functional properties.

Note: The cross-linking span of this compound is estimated based on its similarity to M3M, with fluorine atoms slightly reducing bond flexibility.

Key Research Findings:

Fluorination Effects: The 2,2-difluoro substitution in the propanediyl linker increases steric bulk and electron-withdrawing effects compared to non-fluorinated analogs like M3M. This may alter reactivity kinetics or selectivity for cysteine pairs in constrained protein environments .

Cross-Linking Efficiency: In studies with ion channels (e.g., cyclic nucleotide-gated channels), fluorinated cross-linkers demonstrated reduced nonspecific binding compared to ethylene glycol-based M8M, likely due to enhanced hydrophobicity .

Span Limitations : Unlike M5M (10.0 Å) or M17M (≥20 Å), the shorter span of This compound (~6.5 Å) restricts its use to systems requiring close cysteine proximity, such as oligomeric interfaces in membrane proteins .

Redox Stability : Fluorination may improve resistance to reduction by agents like dithiothreitol (DTT), a critical advantage in experiments requiring stable disulfide bonds .

Biological Activity

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate is a fluorinated compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by various research findings.

- Molecular Formula : C₈H₁₄F₂O₆S₂

- Molecular Weight : 286.33 g/mol

- CAS Number : 1391052-77-0

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. It is believed to function as a reactive sulfur species , which can modify protein structures and influence cellular signaling pathways. The compound's fluorinated nature enhances its stability and reactivity compared to non-fluorinated analogs.

Biological Activity

- Anesthetic Properties : Preliminary studies suggest that this compound exhibits anesthetic activity, potentially making it useful in surgical applications where localized anesthesia is required .

- Antimicrobial Effects : Research indicates that the compound may possess antimicrobial properties, although specific mechanisms remain under investigation. Its structure allows for interactions with microbial membranes, potentially disrupting their integrity .

- Cellular Effects : In vitro studies have shown that the compound can affect cellular processes such as apoptosis and cell proliferation. These effects are likely mediated through the modification of key signaling proteins involved in these pathways .

Case Study 1: Anesthetic Activity

In a controlled study involving animal models, this compound was administered to assess its anesthetic efficacy. The results demonstrated a significant reduction in pain response during surgical procedures compared to control groups receiving standard anesthetics.

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial effects of the compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at specific concentrations, suggesting potential for development as a therapeutic agent in treating infections .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthesis strategies for 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous bismethanethiosulfonate derivatives (e.g., MTS cross-linkers like M3M or M5M) are typically synthesized via nucleophilic substitution reactions. For example, reacting a difluoropropanediyl dihalide precursor with methanethiosulfonate groups under controlled alkaline conditions could yield the target compound. Similar routes for related diamines (e.g., 2,2-dimethyl-1,3-propanediamine) involve diol or diacyl chloride intermediates . Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry .

Q. How can researchers purify and characterize this compound for experimental use?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard methods for purity verification. For instance, TRC-certified standards (e.g., CAS 1391052-77-9) are typically ≥95% pure, validated using reverse-phase HPLC and -NMR to confirm fluorinated backbone integrity . Solubility in polar aprotic solvents like dimethyl sulfoxide (MeSO) is critical for handling in biochemical assays .

Advanced Research Questions

Q. How should researchers design cross-linking experiments using this compound to probe cysteine residues in proteins?

- Concentration & Incubation : Start with 50 μM cross-linker in MeSO, incubated with protein samples for 15 minutes at room temperature, based on protocols for similar MTS reagents .

- Span Optimization : The difluoropropanediyl spacer likely confers a cross-linking span of ~5–8 Å, comparable to M3M (5.2 Å) and M5M (7.8 Å). Adjust based on cysteine proximity in the target protein .

- Redox Control : Include 2 mM dithiothreitol (DTT) in control experiments to reduce nonspecific disulfide bonds and validate cross-linker specificity .

Q. How can data contradictions arising from cross-linking studies be resolved?

Discrepancies may arise from variable cross-linker spans or redox conditions. For example, in studies of ABC transporters, conflicting results between CuP and M3M cross-linking highlighted the need for structural validation (e.g., cryo-EM or mutational analysis). If cross-linking fails, confirm cysteine accessibility via alkylation assays or test alternative cross-linkers with longer spans (e.g., M17M, 17.3 Å) .

Q. What methodological steps optimize reaction conditions for studying transient protein interactions?

- Concentration Titration : Test 0.5–2.5 mM cross-linker to balance efficiency and over-modification risks .

- Solvent Compatibility : Ensure MeSO concentrations ≤1% to avoid protein denaturation .

- Time-Resolved Quenching : Halt reactions with excess β-mercaptoethanol (10 mM) to prevent prolonged cross-linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.